![molecular formula C8H4F3NOS B1447514 6-(Trifluoromethyl)-1,3-benzoxazole-2-thiol CAS No. 149367-81-7](/img/structure/B1447514.png)
6-(Trifluoromethyl)-1,3-benzoxazole-2-thiol
Overview
Description
The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines .
Synthesis Analysis
The synthesis of trifluoromethyl-substituted compounds often involves various methods to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis
The trifluoromethyl group has significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This group can influence the molecular structure of the compound it is part of.Chemical Reactions Analysis
Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . Conversely, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol .Physical And Chemical Properties Analysis
The trifluoromethyl group has unique physical and chemical properties. It can change the solubility of molecules containing other groups of interest .Scientific Research Applications
Pharmaceutical Drug Development
The trifluoromethyl group in 6-(Trifluoromethyl)-1,3-benzoxazole-2-thiol is a common pharmacophore in many FDA-approved drugs . This moiety is known to enhance the biological activity and metabolic stability of pharmaceuticals. As such, this compound could be pivotal in the synthesis of new drug molecules, particularly those targeting diseases where current treatments are inadequate.
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(trifluoromethyl)-3H-1,3-benzoxazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)4-1-2-5-6(3-4)13-7(14)12-5/h1-3H,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLLZICHEIQTJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)OC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)-1,3-benzoxazole-2-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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